Methyl 6-bromo-4-chloroquinoline-2-carboxylate
Overview
Description
Methyl 6-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Pharmacokinetics
The compound has a molecular weight of 300.54 , and its calculated Log P values suggest it has moderate lipophilicity , which could influence its absorption and distribution. It is predicted to have high gastrointestinal absorption and to be BBB permeant . It is also predicted to inhibit several cytochrome P450 enzymes , which could impact its metabolism.
Action Environment
The action of Methyl 6-bromo-4-chloroquinoline-2-carboxylate could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromo-4-chloroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions, typically at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amines, hydroxyls, or alkyl groups .
Scientific Research Applications
Methyl 6-bromo-4-chloroquinoline-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 6-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
- 6-Bromo-4-chloro-2-methylquinoline
- Methyl 8-bromo-4-chloroquinoline-2-carboxylate
- Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
These compounds share similar structural features but differ in their functional groups and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents. Ongoing research continues to explore its full range of applications and mechanisms of action.
Properties
IUPAC Name |
methyl 6-bromo-4-chloroquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVVFWLYMUZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652187 | |
Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-50-0 | |
Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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